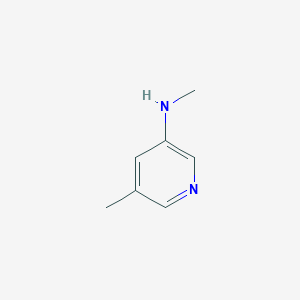

N,5-dimethylpyridin-3-amine

Description

Contextualization within Aminopyridine Chemistry and Heterocyclic Synthesis

Aminopyridines are a class of organic compounds with the formula C5H6N2. wikipedia.orgwikipedia.org They are characterized by a pyridine (B92270) ring substituted with an amino group. The position of the amino group on the pyridine ring gives rise to three isomers: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine. wikipedia.orgwikipedia.orgnih.gov These compounds are foundational in heterocyclic synthesis, serving as precursors to a wide array of more complex structures. The introduction of additional substituents, such as methyl groups in the case of N,5-dimethylpyridin-3-amine, further diversifies the chemical space and allows for the fine-tuning of molecular properties. The synthesis of polysubstituted pyridines is a significant area of research, with various strategies being developed to control regioselectivity and functional group compatibility. mdpi.commdpi.com

Fundamental Significance as a Substituted Pyridine Amine

This compound, as a substituted pyridine amine, holds fundamental importance due to its bifunctional nature. The pyridine ring nitrogen imparts basicity and can act as a ligand for metal catalysts, while the amino group provides a nucleophilic center for further functionalization. mnstate.edu The presence of two methyl groups on the pyridine ring and the amine nitrogen influences the compound's steric and electronic properties, which can in turn affect its reactivity and the properties of the resulting products. figshare.com This makes it a valuable intermediate in the construction of targeted molecules with specific biological or material properties.

Overview of Key Research Domains and Methodologies

Research involving this compound and related substituted pyridines spans several key domains. In medicinal chemistry, substituted pyridines are integral scaffolds in the design of novel therapeutic agents. nih.govacs.org For instance, derivatives of pyridin-3-amine have been investigated for their potential as receptor antagonists. evitachem.com In materials science, pyridine-based structures are explored for applications in functional nanomaterials and as ligands in organometallic chemistry. nih.gov

Methodologically, the synthesis of such compounds often involves multi-step reaction sequences. Common strategies include the functionalization of pre-existing pyridine rings or the construction of the pyridine ring from acyclic precursors. mdpi.comnih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are routinely employed to characterize these molecules and elucidate their three-dimensional structures.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 1610612-94-6 |

| Appearance | Not explicitly reported, likely a liquid or solid |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

| InChI | 1S/C7H10N2/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3 |

Table 1: Physicochemical properties of this compound. keyorganics.net

Research Applications and Synthesis

While specific research exclusively focused on this compound is not extensively documented in the provided search results, its structural motifs are present in compounds that are subjects of active investigation. For example, the related compound N,N-dimethylpyridin-3-amine is used in various chemical reactions. echemi.com The synthesis of substituted pyridines is a well-established field, with numerous methods available for their preparation. mdpi.commdpi.comnih.gov The synthesis of this compound would likely involve the strategic introduction of the methyl groups and the amino functionality onto a pyridine core, or the construction of the substituted ring from appropriate acyclic precursors.

The broader class of dimethylpyridines, also known as lutidines, are used as laboratory chemicals and have been studied for their physical and chemical properties. fishersci.comthegoodscentscompany.com Furthermore, N,N-dimethylpyridin-4-amine (DMAP), a well-known catalyst, has been used to synthesize ionic liquids for applications in organic synthesis. rsc.org This highlights the potential for this compound to be explored in similar catalytic applications.

The development of dual inhibitors targeting multiple biological pathways is a current trend in drug discovery. For example, compounds incorporating substituted pyridine moieties have been synthesized and evaluated as Hsp90/HDAC6 dual inhibitors for the treatment of aggressive prostate cancer. acs.orgacs.org This underscores the importance of substituted pyridines like this compound as key building blocks in the generation of complex and medicinally relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-7(8-2)5-9-4-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVSIROLDZAQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for N,5 Dimethylpyridin 3 Amine

Direct Synthesis Routes and Reaction Optimization

The direct synthesis of N,5-dimethylpyridin-3-amine and its structural analogs can be approached through various established and innovative routes. These methods focus on constructing the core pyridine (B92270) ring with the desired substitution pattern in a convergent manner.

Classical Approaches to Pyridine Amine Synthesis

Historically, the synthesis of aminopyridines has relied on several named reactions that build the heterocyclic core from acyclic precursors or rearrange existing functionalities. One of the most prominent methods for producing 3-aminopyridines is the Hofmann rearrangement. wikipedia.org This reaction involves treating a nicotinamide (B372718) (pyridine-3-carboxamide) derivative with a reagent like sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide. wikipedia.orgorgsyn.org The amide is converted into an intermediate isocyanate, which then rearranges and hydrolyzes to yield the 3-amino group. researchgate.net

Another foundational method is the Hantzsch pyridine synthesis, a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org While the classical Hantzsch synthesis produces symmetrically substituted pyridines, modifications allow for the creation of nonsymmetrical derivatives. taylorfrancis.com The Bohlmann-Rahtz pyridine synthesis offers an alternative route, reacting an enamine with an ethynylketone to form the pyridine ring, a method particularly useful for constructing polysubstituted pyridines. jchemrev.com

These classical methods, while robust, can sometimes require harsh reaction conditions or may offer limited control over regioselectivity for complex substitution patterns like that of this compound. wikipedia.org

Modern Catalyst-Mediated Syntheses (e.g., Palladium-Catalyzed Reactions)

The advent of transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing highly efficient and selective pathways for the synthesis of aryl amines. The Buchwald-Hartwig amination stands out as a premier method for this transformation. semanticscholar.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of an aromatic C–N bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.org

The synthesis of this compound via this route would typically involve the coupling of a 3-halo-5-methylpyridine precursor with dimethylamine. The success of the reaction hinges on the careful selection of the palladium source, a supporting phosphine (B1218219) ligand, and a base. mit.edu Commonly used palladium catalysts include Pd(OAc)₂ and Pd₂(dba)₃. organic-chemistry.orgcommonorganicchemistry.com The choice of ligand is critical for reaction efficiency and scope; bulky, electron-rich phosphines such as Xantphos and BINAP are frequently employed to facilitate the catalytic cycle. commonorganicchemistry.com

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Halopyridines

| Halopyridine Substrate | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-3-methylpyridine | Dimethylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 90-95 | |

| Aryl Chloride | Primary Amine | Pd(OAc)₂ / (+/-) BINAP | Cs₂CO₃ | Toluene | 90 | 37 | commonorganicchemistry.com |

| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Not specified | researchgate.net |

| Iodonium Salt | Primary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | p-xylene | 125 | Not specified | beilstein-journals.org |

Beyond palladium, other transition metals have been explored. Nickel catalysts, for instance, offer a more economical alternative for industrial-scale applications. Furthermore, transition-metal-free approaches using potent reagents like magnesium amides (R₂NMgCl·LiCl) have been developed for the amination of specific pyridine derivatives. acs.org

Multi-Component Reactions and Heterocyclization Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. bohrium.comacs.org This approach aligns with the principles of green chemistry by minimizing waste and simplifying procedures. bohrium.com The Hantzsch and Bohlmann-Rahtz syntheses mentioned previously are classic examples of MCRs used for pyridine synthesis. wikipedia.orgjchemrev.comacsgcipr.org Modern variations of these reactions utilize different catalysts and conditions to improve yields and expand substrate scope. bohrium.com

Heterocyclization strategies focus on forming the pyridine ring from a linear precursor through an intramolecular cyclization event. Recent advancements include radical-based methods and transition-metal-catalyzed transannulative heterocyclizations. nih.gov For example, intramolecular oxidative amination, catalyzed by iodine, can be used to construct fused heterocyclic systems like imidazo[1,2-a]pyridines, demonstrating the power of cyclization to build molecular complexity. rsc.org These strategies offer novel disconnections for accessing complex pyridine structures.

Precursor Chemistry and Strategic Functionalization

An alternative to direct synthesis involves the modification of a pre-formed, functionalized pyridine ring. This often involves the synthesis of a key precursor, which is then elaborated to introduce the final substituents.

Synthesis from Halogenated Pyridine Precursors

The synthesis of this compound is highly amenable to a strategy starting from a halogenated pyridine. A logical precursor would be 3-bromo-5-methylpyridine (B130446) or 3-chloro-5-methylpyridine. These intermediates can be synthesized through various routes, including the reduction of a corresponding nitropyridine. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) is synthesized in high yield by the reduction of 2-methyl-3-nitro-5-bromopyridine using iron powder and ammonium chloride. chemicalbook.com

Once the halogenated pyridine is obtained, the crucial dimethylamino group can be installed via a nucleophilic substitution or, more commonly, a cross-coupling reaction. The Buchwald-Hartwig amination is the preeminent method for this step, coupling the halopyridine with dimethylamine. semanticscholar.org The versatility of this reaction allows for the use of bromo-, chloro-, and iodo-pyridines, with reactivity generally following the order I > Br > Cl. researchgate.net

Table 2: Synthesis of Aminopyridines from Halogenated Precursors

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-methyl-3-nitro-5-bromopyridine | Fe, NH₄Cl, in Methanol/Water | 5-bromo-2-methylpyridin-3-amine | 95 | chemicalbook.com |

| 3-methyl-2-bromopyridine | Dimethylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N,N,3-trimethylpyridin-2-amine | 90-95 | |

| 2,4-dimethylpyridin-3-amine | Br₂ in DCM | 6-bromo-2,4-dimethylpyridin-3-amine | 75 | chemicalbook.com |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine | Moderate-Good | mdpi.com |

Amination Reactions of Pyridine Scaffolds

Introducing an amino group directly onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. Beyond the coupling of halo-pyridines, several other amination strategies exist. The Chichibabin amination is a classic method that involves the reaction of pyridine with sodium amide (NaNH₂) to typically introduce an amino group at the 2- or 4-position. researchgate.net

More recent methods offer alternative regioselectivity and milder conditions. Direct C-H amination has emerged as a powerful tool, avoiding the need for pre-functionalization with a halogen. researchgate.net This can be achieved using organometallic reagents or through modern catalytic approaches like photoredox catalysis, which can enable the pyridination of arenes. researchgate.netacs.org Another innovative strategy involves converting a pyridine into a phosphonium (B103445) salt; this activates the ring and allows for subsequent reaction with an amine source, such as sodium azide, to introduce the nitrogen functionality with high regioselectivity. nih.gov Base-promoted selective amination of polyhalogenated pyridines using water as a solvent also presents an environmentally benign alternative to metal-catalyzed methods. acs.org

Stereoselective and Regioselective Synthesis Approaches

The controlled synthesis of specific isomers of substituted pyridines is crucial for their application in various fields. Stereoselective and regioselective methods allow for the precise construction of target molecules, avoiding the formation of undesirable byproducts.

Regioselective Synthesis:

The challenge in synthesizing substituted pyridines often lies in controlling the position of functional groups on the pyridine ring. The formation of regioisomeric mixtures is a common issue in traditional methods. organic-chemistry.org

A notable regioselective method involves the [3 + 2] cycloaddition of nitrile imines with appropriately substituted alkenes. For instance, the reaction of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene provides a catalyst-free and operationally simple route to 5-trifluoromethylpyrazoles with exclusive regioselectivity. organic-chemistry.org While not directly synthesizing this compound, this principle of controlling regioselectivity through cycloaddition reactions is a key strategy in heterocyclic chemistry.

Another approach to achieving regioselectivity is through the intramolecular amination of 5-acyl-4-pyridones with hydrazines, leading to the formation of functionalized pyrazolo[4,3-c]pyridines. rsc.org The tautomeric equilibrium of the starting pyridone, which can exist as either a 4-pyridone or a 4-hydroxypyridine (B47283) depending on the solvent, dictates its reactivity and the outcome of the substitution. rsc.org

Furthermore, one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- numberanalytics.comorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidines by reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. rsc.org These methods demonstrate excellent yield and regioselectivity. rsc.org

Stereoselective Synthesis:

Stereoselectivity is paramount when synthesizing chiral molecules. In the context of pyridine-containing compounds, this often involves creating specific stereoisomers, such as atropisomers or those with chiral centers.

A novel strategy for the atropselective synthesis of C–N atropisomeric amides utilizes an intramolecular acyl transfer mechanism. rsc.org This reaction, which proceeds under kinetic control, is highly atropselective and allows for the isolation of pure, single atropisomers. rsc.org Computational and mechanistic studies support a process involving initial rapid acylation of a Lewis basic group followed by a rate-determining acyl transfer, which governs the stereochemical outcome. rsc.org

For the synthesis of bicyclic scaffolds found in natural products, stereoselective reductive amination has been employed. For example, the reaction of a β-keto-ester with 1-bromo-propylpthalimide, followed by aminolysis and stereoselective reductive amination using a bulky hydride source, yields a bicyclic amine with high diastereoselectivity. mdpi.com

The table below summarizes some research findings on stereoselective and regioselective synthesis relevant to pyridine derivatives.

Table 1: Research Findings on Stereoselective and Regioselective Synthesis

| Focus Area | Key Findings | Reference |

|---|---|---|

| Regioselectivity | Catalyst-free [3 + 2] cycloaddition of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene yields exclusively one regioisomer of 5-trifluoromethylpyrazoles. | organic-chemistry.org |

| Regioselectivity | Intramolecular amination of 5-acyl-4-pyridones with hydrazines provides a regioselective route to functionalized pyrazolo[4,3-c]pyridines. | rsc.org |

| Stereoselectivity | A novel strategy for synthesizing C–N atropisomeric amides via intramolecular acyl transfer demonstrates high atropselectivity under kinetic control. | rsc.org |

| Stereoselectivity | Stereoselective reductive amination using a bulky hydride source leads to the formation of bicyclic amines with high diastereoselectivity. | mdpi.com |

Isotope Labeling Methodologies (e.g., 15N-labeling) for Mechanistic Probes

Isotope labeling, particularly with stable isotopes like ¹⁵N, is an invaluable tool for elucidating reaction mechanisms and for various applications in drug development and metabolic studies. nih.gov For pyridine-containing compounds, ¹⁵N-labeling allows for detailed investigation using NMR spectroscopy and mass spectrometry. nih.gov

A general and robust method for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing strategy via Zincke imine intermediates. nih.gov This approach utilizes commercially available and relatively inexpensive ¹⁵NH₄Cl as the nitrogen source. nih.govnih.gov The process is effective for a wide range of substituted pyridines, including complex pharmaceutical compounds, and typically achieves greater than 95% ¹⁵N incorporation. nih.gov The mechanism is believed to proceed through an addition of nucleophile/ring opening/ring closure (ANRORC) pathway. researchgate.net

The synthesis of ¹⁵N-labeled 3,5-dimethylpyridine (B147111) (lutidine) has been accomplished through a two-step process. fu-berlin.denih.gov This method starts with the synthesis of an alkoxy-3,4-dihydro-2H-pyran precursor, which already contains the desired substitution pattern of the final pyridine. fu-berlin.denih.gov The nitrogen is then introduced using ¹⁵N-labeled NH₄Cl. fu-berlin.denih.gov

The dimethyl labeling technique, which uses a reagent mixture of cyanoborohydride and formaldehyde (B43269) in their unlabeled and stable isotope-labeled forms, is another method for tagging primary amines. isotope.com This technique is a rapid and straightforward approach for quantitative analyses. isotope.com

The following table presents data on ¹⁵N-labeling methodologies for pyridines.

Table 2: ¹⁵N-Labeling Methodologies for Pyridines

| Method | Key Features | ¹⁵N Source | Isotope Incorporation | Reference |

|---|---|---|---|---|

| Zincke Imine Intermediate | Ring-opening/ring-closing strategy, applicable to a wide range of pyridines, including late-stage labeling. | ¹⁵NH₄Cl | >95% in most cases | nih.gov |

| Two-Step Synthesis via Dihydropyran | Synthesis of a precursor with the desired substitution pattern followed by nitrogen incorporation. | ¹⁵N-labeled NH₄Cl | Not explicitly stated | fu-berlin.denih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.br In the synthesis of pyridine derivatives, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods. numberanalytics.com

Key aspects of green chemistry in pyridine synthesis include:

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. numberanalytics.com

Minimization of Waste: Developing atom-economic reactions that maximize the incorporation of all materials used in the process into the final product. scielo.br

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. scielo.br

Safer Solvents and Auxiliaries: Employing benign solvents or, ideally, solvent-free conditions. scielo.bracs.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. scielo.br This includes the use of biocatalysts and transition metal catalysts. numberanalytics.com

Ionic liquids (ILs) have emerged as a promising green alternative to traditional volatile organic solvents. researchgate.netrsc.org Their low vapor pressure, thermal stability, and tunable properties make them suitable as both solvents and catalysts. researchgate.net The use of ILs can lead to improved reaction efficiency, higher yields, and milder reaction conditions, while also allowing for recyclability. researchgate.netrsc.org For example, N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids have been synthesized and used as efficient catalysts for various organic reactions under environmentally friendly conditions, such as minimum catalyst loading and solvent-free environments. rsc.org

Mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free approach to synthesis. scielo.br This method is often energy-efficient and can lead to high yields of the desired products. scielo.br

The table below highlights some green chemistry approaches relevant to pyridine synthesis.

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application | Example | Reference |

|---|---|---|---|

| Safer Solvents/Catalysts | Use of ionic liquids (ILs) as catalysts and solvents. | N,N-dimethylpyridin-4-amine (DMAP)-based ILs for Fischer indole (B1671886) synthesis and click chemistry. | rsc.org |

| Solvent-Free Reactions | Mechanochemical synthesis by manual grinding or vortex mixing. | Synthesis of 2-phenylimidazo[1,2-α]pyridine. | scielo.br |

| Energy Efficiency | Catalyst-free multicomponent reactions at elevated temperatures without solvent. | Hantzsch reaction for the synthesis of 1,4-dihydropyridines. | acs.org |

| Biocatalysis | Use of enzymes as catalysts. | General principle in modern pyridine synthesis. | numberanalytics.com |

Chemical Reactivity, Transformation Pathways, and Reaction Kinetics

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring is a key center of reactivity, characterized by its basicity, susceptibility to oxidation, and ability to coordinate with metal ions.

Basicity and Protonation Studies of the Pyridine Nitrogen

The basicity of N,5-dimethylpyridin-3-amine is a fundamental property governed by the electronic characteristics of its substituents. The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, making it available for protonation. wikipedia.orglibretexts.org The pKa of the conjugate acid, pyridinium (B92312), is approximately 5.25. wikipedia.org

The substituents on the pyridine ring significantly influence its basicity. The 5-methyl group, being an electron-donating group, increases the electron density on the ring and, consequently, the basicity of the pyridine nitrogen. Conversely, the 3-dimethylamino group exhibits a more complex influence. While the nitrogen of the amino group is electron-withdrawing via the inductive effect, its lone pair can participate in resonance, donating electron density to the pyridine ring. In the case of 3-aminopyridine (B143674), the resonance effect is less pronounced compared to 4-aminopyridine, where the lone pair can be delocalized onto the ring nitrogen, significantly increasing its basicity. stackexchange.com

The pKa of a substituted pyridine can be estimated using the Hammett equation: pKa = 5.35 – 5.23Σσ. rsc.orgrsc.org By applying the appropriate Hammett constants for the 3-dimethylamino and 5-methyl substituents, a theoretical pKa value can be determined, providing a quantitative measure of its basicity.

Table 1: Comparison of pKa Values of Substituted Pyridines

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | wikipedia.org |

| 3-Aminopyridine | ~6.0 | wikipedia.org |

| 4-Aminopyridine | 9.11 | wikipedia.org |

| Piperidine | 11.12 | masterorganicchemistry.com |

Protonation occurs at the pyridine nitrogen, forming the corresponding pyridinium ion. plos.org This process can be studied by observing changes in spectroscopic data, such as NMR chemical shifts, upon acidification. rsc.orgrsc.org

N-Oxidation Reactions and Intermediate Formation

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives, often employing oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxidation of 3,5-lutidine, a close structural analog, to 3,5-dimethylpyridine-N-oxide has been successfully achieved. google.comgoogle.com Similarly, 3-substituted pyridines have been shown to undergo N-oxidation. arkat-usa.orgnih.gov

The reaction involves the attack of the oxygen atom of the oxidizing agent on the electron-rich nitrogen of the pyridine ring. The resulting N-oxide intermediate is a stable compound with unique reactivity. The N-O bond introduces a significant dipole moment and alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. arkat-usa.org These N-oxides are valuable intermediates in the synthesis of more complex substituted pyridines. google.comresearchgate.net

Coordination Chemistry: Ligand Behavior with Metal Centers

Pyridine and its derivatives are excellent ligands in coordination chemistry, readily forming complexes with a variety of metal ions. surrey.ac.uknih.gov this compound can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen. researchgate.netelsevierpure.com

The electronic and steric properties of the substituents influence the coordination properties of the ligand. The electron-donating methyl and dimethylamino groups enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine.

Studies on substituted pyridine complexes with first-row transition metals have shown the formation of various coordination compounds, typically with stoichiometries of ML₄X₂ and ML₂X₂, where M is the metal ion, L is the pyridine ligand, and X is a halide or pseudohalide. surrey.ac.ukiucr.org The coordination environment around the metal center can vary, adopting geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. iucr.org The nature of the substituents on the pyridine ring can modulate the physicochemical properties of the resulting metal complexes, including their spectral and magnetic properties. surrey.ac.uknih.gov 3-Aminopyridine, for instance, forms stable complexes with transition metals like Co(II), Ni(II), and Cu(II). elsevierpure.com

Reactivity of the Amine Moiety

The exocyclic dimethylamino group provides another site of reactivity, primarily exhibiting nucleophilic character.

Nucleophilic Reactivity and Alkylation Reactions

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it a nucleophilic center. However, its reactivity is tempered by its attachment to the electron-withdrawing pyridine ring. Amines are generally good nucleophiles and react with alkyl halides in SN2 reactions to form more substituted amines. msu.edulibretexts.org

The direct alkylation of this compound at the amino nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt. However, a significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine. masterorganicchemistry.com In the case of this compound, which is already a tertiary amine, further alkylation at the amine nitrogen is less likely under standard conditions. Alkylation of the pyridine nitrogen is also a competing reaction. The use of specific catalysts and reaction conditions can promote selective N-alkylation of amines. nih.govresearchgate.net For instance, N-aminopyridinium salts have been used as ammonia (B1221849) surrogates for the synthesis of secondary amines via a self-limiting alkylation process. chemrxiv.org

Acylation and Amide Formation

The dimethylamino group of this compound can undergo acylation reactions with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents, to form the corresponding amide. libretexts.orgmasterorganicchemistry.com This reaction is a fundamental transformation in organic synthesis.

The reaction of an amine with an acyl chloride is a common and efficient method for amide bond formation. chemrxiv.orglibretexts.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct reaction between a carboxylic acid and an amine. masterorganicchemistry.comacs.org Studies have reported the synthesis of secondary and tertiary pyridyl amides from 3-aminopyridine derivatives. nih.gov Given that this compound is a secondary amine attached to a pyridine ring, it is expected to undergo acylation under similar conditions to yield the corresponding N-acyl-N,5-dimethylpyridin-3-amine.

Condensation Reactions

Condensation reactions involving this compound, or its related precursor 3-amino-5-methylpyridine (B1272045), are fundamental transformations for constructing larger molecular frameworks. These reactions typically involve the nucleophilic amino group reacting with carbonyl compounds or their equivalents, leading to the formation of new carbon-nitrogen bonds and the elimination of a small molecule, such as water.

A notable example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction is reversible and the pH must be carefully controlled, with optimal rates often observed around a pH of 5. libretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water, while at a lower pH, the amine reactant becomes protonated and non-nucleophilic. libretexts.org

Another significant condensation reaction is with dimethylformamide-dimethylacetal (DMF-DMA). For instance, 6-aminopyridine-2(1H)-thiones react with DMF-DMA to yield the corresponding 6-{[(N,N-dimethylamino)methylene]amino}pyridine derivatives. researchgate.net These intermediates can then be used to synthesize more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines. researchgate.net

The reaction of 3-amino-5-methyl-1H-pyrazole with dimedone and aldehydes can lead to the regioselective formation of tricyclic 3,7,7-trimethyltetrahydropyrazolo[3,4-b]quinoline-5(6H)-ones. nih.gov The outcome of such multicomponent reactions is highly dependent on the nature of the reactants and the reaction conditions. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | libretexts.org |

| 6-Aminopyridine-2(1H)-thione | DMF-DMA | 6-{[(N,N-dimethylamino)methylene]amino}pyridine | researchgate.net |

| 3-Amino-5-methyl-1H-pyrazole | Dimedone, Aldehyde | Tetrahydropyrazolo[3,4-b]quinolin-5-one | nih.gov |

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being influenced by the directing effects of the amino and methyl groups.

Regioselectivity and Steric Effects

The amino group at the 3-position is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group at the 5-position is also an activating group and a weak ortho-, para-director. Therefore, electrophilic attack is expected to occur at the 2-, 4-, and 6-positions of the pyridine ring. However, steric hindrance from the adjacent methyl group at position 5 can influence the accessibility of the 4- and 6-positions to incoming electrophiles.

In the case of nucleophilic substitution, the amino group can be diazotized and subsequently replaced by other functionalities. For example, 3-amino-5-methylpyridine can be converted to 3-bromo-5-methylpyridine (B130446) via a diazotization reaction followed by bromination.

The regioselectivity of nucleophilic additions to pyridyne intermediates derived from substituted pyridines is governed by the electronic effects of the substituents. Electron-withdrawing groups can polarize the aryne triple bond, directing the nucleophilic attack to a specific carbon. nih.gov For instance, in 5-bromo-3,4-pyridyne, nucleophilic addition is favored at the C3 position. nih.gov

Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, particularly its halo-substituted analogues, are valuable substrates in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of biaryl compounds. libretexts.org Halogenated derivatives of 3-amino-5-methylpyridine readily participate in these reactions. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) to yield 5-aryl-2-methylpyridin-3-amines. mdpi.com

A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids revealed a regioselective and atropselective process, providing access to a class of atropisomeric arylpyridines. nih.gov The reaction with ortho-methoxyphenylboronic acid showed a different selectivity compared to the ortho-chloro analogue, suggesting a chelation effect of the methoxy (B1213986) group in the transition state. nih.gov

Table of Suzuki-Miyaura Coupling Reactions

| Pyridine Substrate | Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 5-aryl-2-methylpyridin-3-amine | Moderate to Good | mdpi.com |

Other Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other metal-catalyzed couplings are also important. For instance, palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines can be used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov In this reaction, the pyridyl nitrogen acts as a directing group and an intramolecular nucleophile. nih.gov

Rhodium(III)-catalyzed C-H activation and cascade annulation reactions of N-aryl 2-aminopyridines with partners like propargylic alcohols provide access to indole (B1671886) derivatives. nih.gov

Investigation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms and transition states is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of regioselectivity in pyridyne reactions, the aryne distortion model suggests that electron-withdrawing substituents can induce a polarization of the triple bond, making one terminus more electropositive and thus more susceptible to nucleophilic attack. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic properties, frontier molecular orbitals, and reactivity indices of pyridine derivatives synthesized via Suzuki coupling, providing insights into possible reaction pathways. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the core of computational molecular science, offering a route to determine the properties of a molecule from first principles.

Density Functional Theory (DFT) is a predominant method in quantum chemistry, balancing computational cost with accuracy, making it ideal for studying molecules of this size. q-chem.com It is routinely used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule like N,5-dimethylpyridin-3-amine, DFT calculations would begin by finding the lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Commonly employed DFT methods for such organic molecules include the B3LYP functional combined with basis sets like 6-311++G(d,p) or cc-pVDZ. irjweb.compnrjournal.com These calculations provide a detailed picture of the molecule's electronic structure, which is the distribution of electrons and their energies. This information is the foundation for understanding the molecule's stability and chemical behavior. ripublication.com

Beyond DFT, other computational methods are also applied to similar systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based directly on the principles of quantum mechanics without empirical parameters. ntu.edu.iq These methods can be used to calculate molecular properties and binding energies, often providing benchmark data to validate results from other methods like DFT. rsc.org For instance, ab initio calculations have been successfully applied to determine the stability of ionic liquids based on N,N-dimethylpyridin-4-amine, a related isomer. rsc.org

Semiempirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for very large systems, though they are less common for detailed electronic structure analysis of smaller molecules where DFT is feasible.

Electronic Structure and Reactivity Analysis

Once the electronic structure is calculated, it can be analyzed to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.orgsemanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. physchemres.org For this compound, the electron-donating amine and methyl groups are expected to raise the energy of the HOMO, likely resulting in a relatively small energy gap and suggesting a propensity to act as an electron donor in reactions.

Illustrative Data Table of FMO Energies for Substituted Pyridines Note: The following data is representative of values found for substituted pyridine (B92270) systems and serves as an illustration, as specific experimental or calculated values for this compound are not available in the cited literature.

| Property | Illustrative Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; higher values indicate better electron-donating ability. |

| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing and predicting the reactive behavior of a molecule. elsevier.comdtic.mil The different colors on the MEP surface indicate the distribution of charge:

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. Such regions are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or other electron-poor centers. wolfram.com

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The nitrogen of the amino group would also contribute to a negative potential region. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group and the methyl groups.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals corresponding to Lewis structures (i.e., core electrons, lone pairs, and bonds). uni-muenchen.deresearchgate.net

This analysis is particularly useful for quantifying the effects of substituents. For this compound, NBO analysis would reveal:

Charge Distribution: It calculates the natural population analysis (NPA) charges on each atom, offering a more reliable picture of charge distribution than other methods. researchgate.net

Hybridization: It determines the hybridization of atomic orbitals forming each bond.

Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it would detail the interaction between the lone pair of the amino nitrogen and the antibonding orbitals (π*) of the pyridine ring, or the interactions between the C-H bonding orbitals of the methyl groups and the ring's antibonding orbitals. These interactions are crucial for understanding the electronic influence of the substituent groups on the pyridine system. pnrjournal.comuomustansiriyah.edu.iq

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are crucial in understanding the chemical behavior of a molecule. For aminopyridine derivatives, these descriptors, such as the electrophilicity index and chemical hardness, help in predicting their reactivity. researchgate.net

Chemical Hardness and Softness: Chemical hardness (η) and its inverse, chemical softness (σ), are key indicators of a molecule's reactivity. Molecules with a high chemical hardness are generally less reactive, whereas "soft" molecules with low chemical hardness are more reactive and have a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Soft molecules also exhibit higher polarizability. researchgate.net While specific values for this compound are not readily available in the searched literature, studies on similar molecules like 4-(dimethylamino)pyridine provide a framework for understanding these properties. researchgate.net The reactivity is influenced by the charge transfer capabilities within the molecule. researchgate.net

Electrophilicity Index: The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a critical parameter for predicting how a molecule will behave in reactions involving charge transfer. This index is derived from the electronic chemical potential and chemical hardness.

While direct computational data for this compound was not found, the principles of computational chemistry allow for the prediction of these descriptors. For instance, Density Functional Theory (DFT) is a common method used to calculate these properties for similar pyridine derivatives. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. Methods such as DFT are employed to simulate vibrational spectra (FT-IR and FT-Raman), which are then compared with experimental data for validation. researchgate.netacs.org

For pyridine and its derivatives, theoretical predictions of vibrational spectra have been extensively studied. acs.org The calculated vibrational frequencies are often scaled to achieve better agreement with experimental results. researchgate.net For example, in a study on a related compound, scaling factors of 0.997 for wavenumbers below 1800 cm⁻¹ and 0.955 for those above 1800 cm⁻¹ were used to align theoretical B3LYP/6-311G++(d,p) calculations with experimental data. researchgate.net

Although specific spectroscopic studies for this compound were not found in the search results, the general methodology is well-established. Such studies would involve optimizing the molecular geometry and then performing frequency calculations. The resulting theoretical spectra would be compared with experimentally obtained FT-IR and FT-Raman spectra to assign vibrational modes and confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in different environments, such as in solution or ionic liquids. rsc.orgresearchgate.net These simulations provide insights into structural and transport properties over time. rsc.orgrsc.org

For N,N-dimethylpyridin-4-amine (a structural isomer of the target compound), MD simulations have been used to evaluate the physical properties of ionic liquids based on it. rsc.orgrsc.org These simulations can reveal information about density, stability, and intermolecular interactions. rsc.orgresearchgate.net The application of MD simulations to this compound would allow for the investigation of its behavior in various solvents, predicting how it interacts with surrounding molecules and how its conformation changes over time. This is particularly relevant for understanding its role as a potential catalyst or its behavior in biological systems. researchgate.netrsc.org

Modeling of Reaction Pathways and Transition States

Computational modeling is essential for elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transition states. DFT calculations are frequently used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. analis.com.my

For related aminopyridine compounds, DFT has been used to study the thermodynamics of reaction pathways. analis.com.my For instance, in the formation of imine derivatives, the reaction pathway facilitated by similar pyridine-containing molecules was predicted to be thermodynamically favorable. analis.com.my The stabilization of transition states by aminopyridine derivatives acting as catalysts has also been noted. evitachem.com

Modeling the reaction pathways involving this compound would provide valuable information on its catalytic activity and reactivity in various organic reactions. This would involve identifying the structures of reactants, products, intermediates, and transition states, as well as calculating their relative energies to determine the reaction kinetics and thermodynamics.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. frontiersin.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. dtic.mil

Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO properties. nih.govresearchgate.net The amino group in this compound can act as an electron donor, and the pyridine ring can act as part of the π-conjugated system. Theoretical methods like DFT are used to calculate the polarizability (α) and the first hyperpolarizability (β) of molecules to predict their NLO activity. researchgate.net

Studies on similar pyridine derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can enhance the NLO response. researchgate.net For instance, a molecule with a dimethylaniline donor and a nitro acceptor on a pyridine ring was found to have a large hyperpolarizability. researchgate.net The investigation of this compound for NLO properties would involve calculating these parameters and exploring how its electronic structure contributes to a potential NLO response. Such materials are crucial for developing technologies like optical computing and data storage. nih.gov The investigation of third-order NLO properties, such as the nonlinear refractive index and absorption coefficient, is also an active area of research for optical limiting applications. semnan.ac.irpnu.ac.ir

Applications in Advanced Materials Science and Organic Synthesis

N,5-Dimethylpyridin-3-amine as a Versatile Synthetic Building Block

The presence of a reactive secondary amine and a nucleophilic pyridine (B92270) nitrogen atom makes this compound a versatile building block in organic chemistry. It can participate in a variety of chemical transformations, allowing for the introduction of the dimethylpyridine moiety into larger, more complex structures.

This compound serves as a valuable precursor for the synthesis of a wide range of complex organic molecules and heterocyclic systems. The amine functionality can undergo reactions such as alkylation, acylation, and condensation. ambeed.com For instance, related aminopyridines are widely used in the pharmaceutical and agrochemical industries as starting materials for the synthesis of bioactive compounds. evitachem.com The N-methyl group can be involved in N-alkylation or acylation reactions, while the pyridine ring itself can participate in metal-catalyzed cross-coupling reactions to form more elaborate structures. ambeed.com

The synthesis of N-heterocyclic carbenes, which are crucial intermediates in organic synthesis, can be achieved from related N-methylated pyridines through reactions with electrophiles. ambeed.com Furthermore, ionic liquids with catalytic properties have been synthesized from N,N-dimethylpyridin-4-amine (DMAP), a structural isomer, highlighting the utility of the dimethylaminopyridine scaffold in creating functional molecules like indoles and tetrazoles. rsc.org These examples underscore the potential of this compound as a foundational element for constructing diverse and complex molecular frameworks.

In the context of multi-step organic syntheses, this compound can act as a key intermediate. libretexts.orgchegg.com Its structural features allow for sequential modifications, enabling the construction of target molecules with high precision. For example, a related compound, N,N-dimethylpyridin-3-amine, is utilized as an intermediate in the synthesis of various pharmaceutical compounds due to its capacity to modify functional groups. evitachem.com

The general strategy in multi-step synthesis often involves the use of such building blocks to introduce specific functionalities or structural motifs. The amine group can be temporarily protected, allowing for reactions at other positions of the molecule, and then deprotected to enable further transformations. This controlled, stepwise approach is fundamental to the synthesis of complex natural products and pharmaceutical agents.

Development of Advanced Materials

The electronic properties inherent to the aminopyridine structure suggest potential applications for this compound and its derivatives in the development of advanced materials with tailored optical and electronic characteristics.

Aminopyridine derivatives are being explored for their use in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs) and photovoltaic cells. google.com For example, 2,6-dibromo-N,N-dimethylpyridin-4-amine has been used as a starting material in the synthesis of Iridium(III) complexes that serve as emitters in OLEDs. nih.gov These materials are crucial for creating efficient and vibrant displays and lighting. The electronic nature of the aminopyridine core can influence the photophysical properties of the final material, such as its emission color and quantum efficiency.

In the realm of photovoltaics, pyridine derivatives have been used as dopants for the hole transport layer in perovskite solar cells, which can enhance device performance. google.com Furthermore, the optical properties of organic semiconductors can be modulated through molecular doping with compounds like N,N-dimethylpyridin-4-amine (DMAP), which can lead to the development of materials with tunable emission colors. researchgate.net These findings suggest that the this compound scaffold could be a valuable component in the design of novel optoelectronic materials.

| Related Compound | Application Area | Function | Reference |

|---|---|---|---|

| 2,6-dibromo-N,N-dimethylpyridin-4-amine | OLEDs | Precursor for Ir(III) complex emitters | nih.gov |

| Pyridine Derivatives | Perovskite Solar Cells | Dopant for hole transport layer | google.com |

| N,N-dimethylpyridin-4-amine (DMAP) | Organic Semiconductors | Dopant for modulating optical properties | researchgate.net |

The amine functionality in this compound provides a reactive site for its incorporation into polymeric structures. Multifunctional amines are of considerable interest as crosslinkers in materials science. rsc.org The secondary amine group could potentially react with monomers such as epoxides or acrylates to form cross-linked polymer networks, which would impart specific thermal and mechanical properties to the resulting material.

Additionally, aminopyridine derivatives have been investigated in the context of controlled radical polymerization techniques. For instance, tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine has been used as a ligand in Atom Transfer Radical Polymerization (ATRP), a method for synthesizing well-defined polymers. cmu.edu This indicates that the pyridine and amine moieties can play a role in mediating polymerization processes, suggesting a potential utility for this compound as a monomer or a modifying agent in the synthesis of functional polymers.

Role in Catalysis and Reaction Facilitation

The basicity and nucleophilicity of the nitrogen atoms in this compound make it a candidate for applications in catalysis. Its structural isomer, 4-Dimethylaminopyridine (B28879) (DMAP), is a widely used and highly efficient nucleophilic catalyst for a broad range of organic reactions, including esterifications, acylations, and rearrangements. wikipedia.org

The catalytic activity of DMAP stems from the formation of a highly reactive acetylpyridinium ion intermediate. evitachem.com It is plausible that this compound could exhibit similar catalytic activity, facilitating organic transformations by acting as a nucleophilic catalyst. Moreover, N-methylpyridin-3-amine can serve as a ligand in metal-catalyzed reactions, such as cross-coupling and C-H activation, which are powerful tools in synthetic chemistry. ambeed.com The ability of the pyridine nitrogen to coordinate with metal centers can stabilize catalytic species and influence the outcome of the reaction. The development of ionic liquids based on the DMAP scaffold has also been shown to yield efficient and environmentally friendly catalysts for important reactions like the Fischer indole (B1671886) synthesis. rsc.org

| Related Compound | Catalytic Role | Example Reaction | Reference |

|---|---|---|---|

| N,N-dimethylpyridin-4-amine (DMAP) | Nucleophilic Catalyst | Esterification, Acylation | evitachem.comwikipedia.org |

| N-Methylpyridin-3-amine | Ligand in Metal Catalysis | Cross-coupling, C-H activation | ambeed.com |

| DMAP-based Ionic Liquids | Catalyst | Fischer Indole Synthesis, Click Chemistry | rsc.org |

Ligand Design for Coordination Chemistry

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable coordination complexes. jscimedcentral.com The ability of these ligands to donate electron pairs from their nitrogen atoms allows them to act as Lewis bases, stabilizing the metal center.

This compound is a particularly interesting candidate for ligand design due to its two potential coordination sites: the endocyclic pyridine nitrogen and the exocyclic dimethylamino nitrogen. This structure allows it to function as a monodentate or potentially a bridging ligand. The presence of two methyl groups—one on the amine and one on the pyridine ring—influences the ligand's steric and electronic properties. These properties can be fine-tuned to control the structure, reactivity, and stability of the resulting metal complexes. google.com The electron-donating nature of the methyl and amino groups generally increases the electron density on the ligand, which can enhance its bonding to the metal center.

While specific literature detailing the synthesis of metal complexes with this compound as the ligand is not widespread, the general methodologies for creating complexes with pyridine-type ligands are well-established. Typically, the synthesis involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent. jscimedcentral.commdpi.com

The mixture is often stirred, sometimes with heating, to facilitate the reaction and subsequent crystallization of the complex. jscimedcentral.com The choice of metal, ligand-to-metal ratio, counter-ion, and solvent all play a crucial role in determining the final structure and coordination number of the complex. For example, studies on various dimethylpyridine isomers (such as 2,3- and 2,5-dimethylpyridine) with nickel(II) have yielded complexes with different geometries, including square-planar, tetrahedral, and octahedral, depending on the reaction conditions and the specific isomer used. acs.org It is expected that this compound would readily form complexes with transition metals like copper, nickel, cobalt, and silver using these standard synthetic routes. jscimedcentral.comscirp.org

The structural and electronic properties of coordination compounds are intrinsically linked to the nature of both the central metal ion and the surrounding ligands. For a complex containing the this compound ligand, these properties would be influenced by its specific steric and electronic profile.

Structural Properties: The coordination of this compound to a metal center would result in a complex with a defined geometry, such as tetrahedral, square planar, or octahedral. jscimedcentral.comscirp.org The steric bulk introduced by the methyl group at the 5-position and the dimethylamino group at the 3-position would influence the arrangement of ligands around the metal center, affecting bond angles and lengths. X-ray crystallography on complexes with similar aminopyridine or dimethylpyridine ligands reveals how these substituents dictate the final three-dimensional structure. acs.orgscirp.org For instance, in complexes with functionalized macrocycles, M-N bond lengths typically range from 2.04 to 2.10 Å for Ni(II) and Cu(II). scirp.org

Electronic Properties: The electronic properties of the complex are largely determined by the interaction between the metal's d-orbitals and the ligand's orbitals. The electron-donating methyl and amino groups of the this compound ligand would increase the electron density at the metal center. This can affect the metal's redox potential and the d-d electronic transitions, which are responsible for the color of many transition metal complexes. researcher.life Techniques such as UV-visible spectroscopy and cyclic voltammetry are used to probe these properties. google.comresearcher.life For example, cyclic voltammetry on iron complexes with substituted pyridyl ligands showed that electron-donating groups lead to more negative redox potentials, indicating more stable, electron-rich metal centers. google.com

Derivatives and Analogs of N,5 Dimethylpyridin 3 Amine: Synthesis and Chemical Properties

Systematic Synthesis of Substituted N,5-Dimethylpyridin-3-amine Derivatives

The synthesis of derivatives based on the this compound framework employs a variety of established and modern organic chemistry reactions. These methods allow for the introduction of a wide array of functional groups at different positions on the pyridine (B92270) ring and the amino group. Key synthetic strategies include N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions.

N-Alkylation and Reductive Amination: The amino group of pyridine derivatives is nucleophilic and can be readily alkylated. ambeed.commsu.edu Direct alkylation with alkyl halides can be employed, though it can sometimes lead to mixtures of mono- and di-alkylated products. msu.edu A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. For instance, derivatives of 3,5-dimethylpyridin-4(1H)-one have been synthesized via reductive amination using various aldehydes and sodium triacetoxyborohydride. jst.go.jp

N-Acylation: The amino group can be acylated using acyl halides or anhydrides to form amides. ambeed.comgoogle.com This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct. google.com Acylation is a robust method for introducing carbonyl functionalities, which can serve as handles for further synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to create biaryl systems by coupling an organoboron compound with a halide. For example, the synthesis of 3,5-dimethylpyridin-4(1H)-one analogs involves the Suzuki-Miyaura coupling of a bromo-substituted pyridine intermediate with various arylboronic acids. jst.go.jp Catalysts such as PdCl₂(PPh₃)₂ or a combination of Pd(OAc)₂ and SPhos are commonly used, with a base like sodium carbonate or tripotassium phosphate (B84403). jst.go.jpbeilstein-journals.org This method is effective for creating derivatives with diverse aryl or heteroaryl substituents on the pyridine ring. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is particularly useful for synthesizing N-aryl derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, dppf, or sterically hindered ligands) and a base such as sodium tert-butoxide (NaOt-Bu). jst.go.jpwikipedia.org This method has been applied to synthesize complex amine derivatives from bromo-substituted pyridines. jst.go.jpresearchgate.net

The following table summarizes various synthetic methodologies used to prepare derivatives related to this compound.

Table 1: Synthetic Methodologies for Pyridine Derivatives

| Reaction Type | Substrates | Reagents & Conditions | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-3-methylpyridin-2-yl ether, (4-fluorophenyl)boronic acid | PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-dioxane/H₂O, 90°C | 5-(4-Fluorophenyl)-3-methylpyridin-2-yl ether derivative | jst.go.jp |

| Suzuki-Miyaura Coupling | 2-Bromo-3,5-dimethylpyridine, Arylboronic acid | Pd(dppf)Cl₂, K₃PO₄·3H₂O | 2-Aryl-3,5-dimethylpyridine | researchgate.net |

| Buchwald-Hartwig Amination | Bromo-pyridine intermediate, 1-Bromo-4-fluorobenzene | Pd₂(dba)₃, BINAP, t-BuONa, toluene, reflux | N-Aryl amine derivative | jst.go.jp |

| Reductive Amination | Piperidine derivative, Aromatic aldehyde | NaBH(OAc)₃, AcOH, CH₂Cl₂ | N-Benzylpiperidine derivative | jst.go.jp |

| N-Alkylation | Amine, Alkyl halide | Base (e.g., KOH, Hünig's base) | Alkylated amine | ambeed.commsu.edursc.org |

| N-Acylation | Amine, Acyl halide | Base (e.g., Sodium 2-ethylhexanoate) | Amide | ambeed.comgoogle.com |

Chemical Structure-Reactivity Relationships within Analog Series

The chemical reactivity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and the amino group. These influences can be categorized into electronic and steric effects, which modulate the molecule's nucleophilicity, basicity, and susceptibility to electrophilic or nucleophilic attack. lasalle.eduucsb.edulumenlearning.com

Electronic Effects: Substituents alter the electron density of the pyridine ring and the amino nitrogen through inductive and resonance effects. numberanalytics.comunizin.org

Inductive Effects: Electronegative atoms (e.g., halogens, oxygen) pull electron density through sigma bonds, decreasing the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. ucsb.eduunizin.org Conversely, electron-donating alkyl groups increase electron density via induction and hyperconjugation.

Resonance Effects: Substituents with lone pairs (e.g., -OR, -NR₂) can donate electron density into the π-system of the pyridine ring, increasing the electron density at ortho and para positions. lasalle.eduucsb.edu Groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw electron density through resonance. lasalle.edu

In a series of N(3)-pyridylpyrazinones developed as corticotropin-releasing factor-1 (CRF1) receptor antagonists, the binding affinity was sensitive to the substitution pattern on the pyridyl group. nih.gov The introduction of a novel 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) moiety led to some of the most potent analogs, highlighting the impact of strongly electron-withdrawing groups on biological activity. nih.govresearchgate.net Similarly, in a series of AMPK activators based on a 3,5-dimethylpyridin-4(1H)-one scaffold, moving a methyl group from position 4 to position 6 of a central pyridine ring resulted in a 4-fold increase in potency, suggesting that both steric and electronic factors play a role in the molecule's interaction with its target. jst.go.jp

Steric Effects: The size of substituents can hinder the approach of reagents or prevent the molecule from adopting a conformation required for a reaction. lasalle.edursc.org For example, bulky groups ortho to the pyridine nitrogen can decrease its basicity and nucleophilicity by sterically shielding the lone pair. msu.edu In the context of structure-activity relationships, steric bulk can either enhance or diminish binding to a biological target depending on the size and shape of the binding pocket. The replacement of a phenyl group with a smaller, weakly basic pyridine ring in a series of pyrazolo[1,5-a]pyrimidines was a key design element to reduce lipophilicity while maintaining potent antagonist activity at the CRF₁ receptor. acs.org

Table 2: Structure-Reactivity/Activity Relationships in Pyridine Derivatives

| Core Scaffold | Structural Modification | Observed Effect | Putative Reason | Ref |

|---|---|---|---|---|

| 3,5-Dimethylpyridin-4(1H)-one | Shift methyl group from C4 to C6 on central pyridine | 4-fold increase in AMPK activation | Steric/electronic optimization for target binding | jst.go.jp |

| Pyrazolo[1,5-a]pyrimidine | Replace 3-phenyl with 3-pyridyl group | Reduced lipophilicity, maintained CRF₁ receptor antagonism | Pyridine is less lipophilic and weakly basic | acs.org |

| N(3)-Pyridylpyrazinone | Introduction of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine | Increased binding affinity for CRF1 receptor | Favorable electronic and steric properties | nih.govresearchgate.net |

| Pyridine | Addition of ortho-substituents (e.g., methyl) | Decreased nucleophilicity/basicity | Steric hindrance of the nitrogen lone pair | msu.edu |

Conformational Analysis of Derivatives and Stereoisomers

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their reactivity and interaction with other molecules. Conformational analysis, often aided by computational methods, provides insights into the preferred shapes, rotational energy barriers, and the spatial arrangement of substituents. nih.govcolostate.educhemrxiv.org

The rotation of substituents around single bonds is often hindered, leading to distinct, stable conformations. The dihedral angle, which describes the angle between planes through two sets of three atoms having two atoms in common, is a key parameter in conformational analysis. researchgate.netdergipark.org.trnih.gov For example, in biaryl systems where a phenyl group is attached to a pyridine ring, the dihedral angle between the two rings is influenced by the substitution pattern. iucr.org Ortho-substituents generally cause a larger dihedral angle due to steric repulsion, forcing the rings out of planarity. iucr.orgcdnsciencepub.com

Computational studies using methods like DFT (Density Functional Theory) and molecular mechanics (MM2) have been used to calculate the minimum energy conformations of substituted pyridines. nih.govdergipark.org.tr For a series of pyrazolo[3,4-b]pyridines, DFT calculations were used to rationalize the high rotational barriers of an aryl substituent at position 4, even in the absence of ortho-substituents. acs.org These studies can predict the most stable conformers and the energy required to rotate between them. In the study of lanthanide shift reagents complexed with substituted pyridines, calculations showed that while pyridine and 3,5-dimethylpyridine (B147111) bind with minimal steric interference, 2-methyl and 2,6-dimethylpyridine (B142122) experience significant steric hindrance, forcing a nearly perpendicular orientation relative to the metal's coordination plane. rsc.orgcdnsciencepub.com

Table 3: Conformational Data for Substituted Pyridine Systems

| Compound/System | Method | Key Finding (Dihedral Angle/Barrier) | Implication | Ref |

|---|---|---|---|---|

| 4-Arylpyrazolo[3,4-b]pyridines | Dynamic NMR, DFT | High rotational barriers for the 4-aryl group | Generation of stable conformational enantiomers/diastereoisomers | acs.org |

| 2-Alkoxy-3-cyano-4,6-diarylpyridines | MM2, AM1 | Determination of stable molecular conformations | Insight into structure of biologically active compounds | nih.gov |

| Eu(dpm)₃ complex with methyl-substituted pyridines | Energy Calculation | Dihedral angle ~82-89° for 2,6-dimethylpyridine | Severe steric interactions can alter ligand conformation | rsc.orgcdnsciencepub.com |

| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | X-ray, DFT | Dihedral angle of 0.62(17)° between rings | Molecule is nearly planar | iucr.org |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | X-ray | Dihedral angle of 9.86(12)° between pyridine and benzene (B151609) rings | Defines the 3D structure of the cation | nih.gov |

Development of Novel Heterocyclic Scaffolds from this compound

This compound and its analogs are not only targets of synthesis themselves but also serve as versatile building blocks for the construction of more complex, often polycyclic, heterocyclic scaffolds. researchgate.net These novel scaffolds are of great interest in medicinal chemistry and materials science. The functional groups on the aminopyridine core, such as the amino group and ring positions activated by substituents, provide reactive sites for annulation and cyclization reactions.

One common strategy involves the reaction of a substituted pyridine with a bifunctional reagent to build a new ring fused to the pyridine core. For example, substituted 2-alkoxypyridines can undergo a Lewis acid-catalyzed reaction with hydrazine (B178648) to afford 1H-pyrazolo[3,4-b]pyridines. nih.gov This transforms the pyridine scaffold into a fused bicyclic system.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. researchgate.net Such strategies can be employed starting from functionalized pyridines to rapidly build molecular complexity. For instance, a series of 3-pyridylpyrazolo[1,5-a]pyrimidines were designed and synthesized, demonstrating the use of a pyridine building block to construct a more elaborate, fused heterocyclic system with desirable properties for drug discovery. acs.org

The development of these novel scaffolds is often driven by the search for molecules with specific functions. The pyridine nucleus is a common feature in many therapeutic agents, and its incorporation into larger, more rigid structures can lead to enhanced selectivity and potency. researchgate.net The synthesis of these complex structures relies on the predictable reactivity of the initial pyridine building block, making a thorough understanding of the synthesis and reactivity of derivatives like this compound essential for the design of new chemical entities.

Future Directions and Emerging Research Frontiers

Exploration of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines remains a cornerstone of heterocyclic chemistry. researchgate.net While classical methods exist, future research is focused on developing more efficient, selective, and environmentally benign pathways. For N,5-dimethylpyridin-3-amine, this involves moving beyond traditional multi-step procedures, which may suffer from harsh conditions or low yields, toward more elegant and powerful strategies.

Emerging synthetic methodologies applicable to this target include:

Transition-Metal-Catalyzed Cross-Coupling: Techniques like the Buchwald-Hartwig amination offer a direct method for forming C-N bonds. acs.orgumich.edu Future work could optimize palladium- or copper-catalyzed reactions to construct the 3-amino group on a pre-functionalized 5-methylpyridine ring, potentially leading to higher yields and better functional group tolerance. researchgate.net